molecular formula C18H18N2O5S B12891052 4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide CAS No. 65116-69-0

4-(2,5-Dioxo-3-(2-methoxyphenyl)-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Cat. No.: B12891052
CAS No.: 65116-69-0
M. Wt: 374.4 g/mol
InChI Key: IOJMOGHTPWVJIP-UHFFFAOYSA-N
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Description

4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a dioxopyrrolidinyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions One common method involves the initial formation of the dioxopyrrolidinyl intermediate, followed by its coupling with the methoxyphenyl group under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The dioxopyrrolidinyl group can be reduced to form hydroxyl derivatives.

    Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide

Uniqueness

4-(3-(2-Methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

65116-69-0

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

4-[3-(2-methoxyphenyl)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C18H18N2O5S/c1-18(14-5-3-4-6-15(14)25-2)11-16(21)20(17(18)22)12-7-9-13(10-8-12)26(19,23)24/h3-10H,11H2,1-2H3,(H2,19,23,24)

InChI Key

IOJMOGHTPWVJIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3OC

Origin of Product

United States

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